molecular formula C21H27N3O8S B2375396 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide CAS No. 872976-47-1

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2375396
CAS No.: 872976-47-1
M. Wt: 481.52
InChI Key: RDLYKAUSFHXARP-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O8S and its molecular weight is 481.52. The purity is usually 95%.
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Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. With a molecular formula of C22H26FN3O7S, this compound includes an oxazinan ring, a sulfonamide group, and various aromatic substituents that may contribute to its biological activities.

Chemical Structure

The compound's structure can be represented as follows:

ComponentDescription
Molecular FormulaC22H26FN3O7S
Molecular Weight495.52 g/mol
Key Functional GroupsOxazinan ring, sulfonamide, furan

Biological Activity Overview

Preliminary studies suggest that this compound exhibits promising biological activities. Compounds with similar structures have been investigated for their insecticidal properties, indicating potential applications in pest control. Furthermore, the oxazinan moiety suggests possible interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects.

Anticancer Activity

Research into related compounds has shown significant cytotoxic activity against various human cancer cell lines. For instance, studies on oxazinonaphthalene derivatives demonstrated that certain analogs exhibited antiproliferative effects with IC50 values ranging from 4.47 to 52.8 μM against cancer cells like A2780 and MCF-7 . The potential mechanism of action involves inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Sulfonamide derivatives are generally recognized for their antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis. Compounds containing oxazinan rings have also shown anti-inflammatory and analgesic effects. The structural characteristics of this compound suggest it may possess similar antimicrobial activity.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticancer Activity : In a study involving oxazinonaphthalene derivatives, certain compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the oxazinan structure can enhance biological activity .
  • Antimicrobial Action : Research on 1,3,4-oxadiazole derivatives has shown a wide spectrum of antimicrobial activity against various bacterial strains. These compounds exhibited potent action against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O8S/c1-29-17-7-6-16(13-18(17)30-2)33(27,28)24-10-4-12-32-19(24)14-23-21(26)20(25)22-9-8-15-5-3-11-31-15/h3,5-7,11,13,19H,4,8-10,12,14H2,1-2H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLYKAUSFHXARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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